REDX05358
Description
Properties
CAS No. |
1884226-20-3 |
|---|---|
Molecular Formula |
C26H21ClN4O3 |
Molecular Weight |
472.929 |
IUPAC Name |
5-((3-(5-(2-chlorophenyl)-1H-imidazol-2-yl)chroman-6-yl)oxy)-3,4-dihydro-1,8-naphthyridin-2(1H)-one |
InChI |
InChI=1S/C26H21ClN4O3/c27-20-4-2-1-3-18(20)21-13-29-25(30-21)16-11-15-12-17(5-7-22(15)33-14-16)34-23-9-10-28-26-19(23)6-8-24(32)31-26/h1-5,7,9-10,12-13,16H,6,8,11,14H2,(H,29,30)(H,28,31,32) |
InChI Key |
5-((3-(5-(2-chlorophenyl)-1H-imidazol-2-yl)chroman-6-yl)oxy)-3,4-dihydro-1,8-naphthyridin-2(1H)-one |
SMILES |
O=C(CC1)NC2=C1C(OC3=CC(CC(C4=NC=C(C5=CC=CC=C5Cl)N4)CO6)=C6C=C3)=CC=N2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
REDX05358; REDX-05358; REDX 05358. |
Origin of Product |
United States |
Discovery and Medicinal Chemistry of Redx05358
Identification of Initial Chemical Scaffolds and Hit Generation
The discovery of REDX05358 originated from the identification of a promising triazole hit compound that demonstrated high affinity for the RAF kinases. researchgate.net This initial scaffold served as the starting point for further medicinal chemistry efforts aimed at developing a pan-RAF inhibitor with improved properties.
Structure-Activity Relationship (SAR) Studies and Optimization of this compound
Structure-Activity Relationship (SAR) studies were crucial in the optimization of the initial triazole hit to yield this compound. SAR is a fundamental principle in drug discovery that investigates how changes in a molecule's chemical structure affect its biological activity. oncodesign-services.comwikipedia.orggardp.orgresearchgate.net These studies typically involve synthesizing and testing a series of structurally related compounds to identify features associated with increased or decreased activity. oncodesign-services.comgardp.org Through iterative cycles of synthesis and in vitro evaluation, researchers aimed to enhance the cellular potency and improve the drug metabolism and pharmacokinetic (DMPK) properties of the lead series. researchgate.net
This compound was identified as a potent and highly selective pan-RAF inhibitor. It exhibits subnanomolar binding affinities for key RAF isoforms, including ARAF, BRAF, BRAF (V600E), and CRAF. probechem.com
Here is a summary of the binding affinities:
| RAF Isoform | IC₅₀ (nM) |
| ARAF | 0.1 |
| BRAF | 0.68 |
| BRAF (V600E) | 0.171 |
| CRAF | 0.076 |
This compound also demonstrated a high selectivity profile when tested against a panel of 468 kinases. probechem.com
Design Principles for Pan-RAF Inhibition and Paradoxical Activation Evasion
A key design principle behind this compound was the aim to achieve pan-RAF inhibition while simultaneously evading the paradoxical activation of the MAPK pathway observed with first-generation RAF inhibitors. researchgate.netprobechem.com First-generation inhibitors, which are typically type I inhibitors, bind to the active conformation of RAF kinases (DFG-in, αC-helix-in) and can induce RAF dimerization, leading to the transactivation of the unbound protomer and subsequent paradoxical ERK activation, particularly in cells with wild-type BRAF or RAS mutations. mdpi.combiorxiv.orgmdpi.comoncotarget.comnih.gov
To overcome this limitation, this compound was designed as a pan-RAF inhibitor capable of inhibiting both RAF monomers and dimers, thereby exhibiting negligible paradoxical activation. researchgate.netprobechem.com This property allows this compound to inhibit MAPK signaling not only in BRAF V600E mutant cells but also in those harboring NRAS and KRAS mutations. researchgate.netprobechem.com Furthermore, this compound does not induce feedback reactivation of the pathway, contributing to sustained inhibition of MAPK signaling in cell lines like CRC. researchgate.net
Structural Insights into Binding Mode (e.g., DFG-out/αC-helix-in Conformation)
Structural studies, including the determination of the binding mode and molecular dynamics simulations, were performed to understand how this compound interacts with RAF kinases. researchgate.net These studies indicated that this compound binds in a DFG-out/αC-helix-in conformation. researchgate.net
The DFG motif (Asp-Phe-Gly) and the αC-helix are key structural elements in protein kinases that undergo conformational changes upon activation or inhibition. whiterose.ac.ukcsmres.co.ukbiorxiv.orgnih.gov In the active state, the DFG motif is typically in a "DFG-in" conformation, and the αC-helix is in an "in" position. whiterose.ac.ukbiorxiv.org Type I inhibitors often bind to this active conformation. csmres.co.ukbiorxiv.org In contrast, type II inhibitors typically bind to an inactive conformation where the DFG motif is flipped to a "DFG-out" position, creating a hydrophobic pocket adjacent to the ATP-binding site. oncotarget.comcsmres.co.uknih.govresearchgate.net The αC-helix can be in either an "in" or "out" position in inactive states. whiterose.ac.ukbiorxiv.org
The DFG-out/αC-helix-in binding mode adopted by this compound is characteristic of certain types of kinase inhibitors designed to target inactive conformations and interfere with the conformational changes necessary for activation and dimerization-induced signaling. mdpi.comoncotarget.com This binding mode is thought to contribute to its ability to inhibit RAF dimers and evade paradoxical activation. mdpi.com
Strategies to Address RAF Dimerization
First-generation RAF inhibitors can induce RAF dimerization, particularly the formation of CRAF-containing dimers, which can lead to paradoxical activation of the MAPK pathway in cells with upstream RAS activation or wild-type BRAF. biorxiv.orgmdpi.comoncotarget.comresearchgate.net Addressing RAF dimerization was a critical aspect of the design of next-generation RAF inhibitors like this compound. researchgate.net
This compound's design as a pan-RAF inhibitor capable of inhibiting both monomeric and dimeric forms of RAF kinases is a key strategy to circumvent the issue of dimerization-induced paradoxical activation. researchgate.netprobechem.commdpi.com By binding to and inhibiting RAF dimers, this compound prevents the transactivation of protomers within the dimer that can occur with inhibitors that primarily target monomers or stabilize only one protomer in an active-like state. mdpi.comoncotarget.com This mechanism allows this compound to effectively suppress MAPK signaling even in the presence of conditions that promote RAF dimerization, such as in RAS-mutant cells. researchgate.netprobechem.comresearchgate.net
Computational Chemistry Approaches in the Design of this compound
While specific details on the computational chemistry approaches used specifically for this compound are not extensively detailed in the provided snippets, computational methods are widely employed in modern drug discovery and medicinal chemistry to aid in the design and optimization of compounds. pihealthsciences.comresearchgate.netscirp.org Techniques such as molecular modeling, docking studies, and quantitative structure-activity relationship (QSAR) modeling are commonly used to understand how molecules interact with their targets, predict their biological activity, and guide the design of new chemical entities with improved properties. oncodesign-services.comresearchgate.netscirp.orgchemrxiv.orgchemrxiv.org
Given the detailed SAR studies, the investigation into the binding mode, and the optimization of properties like cellular potency and DMPK, it is highly probable that computational chemistry approaches, such as molecular docking to predict binding poses and affinities, and potentially QSAR modeling to correlate structural features with observed activities, were utilized during the design and optimization of this compound. oncodesign-services.comresearchgate.netscirp.orgchemrxiv.orgchemrxiv.org These methods can accelerate the drug discovery process by allowing for the in silico evaluation and prioritization of potential compounds before their synthesis and experimental testing. researchgate.netscirp.org Molecular dynamics simulations, which were mentioned in the context of studying the conformational effects induced by the inhibitor, are also a form of computational chemistry that provides insights into the dynamic behavior of the protein-ligand complex. researchgate.net
Molecular Mechanism of Action of Redx05358
Characterization of Inhibitory Potency Against RAF Kinase Isoforms (ARAF, BRAF, BRAF(V600E), CRAF)
REDX05358 functions as a potent inhibitor of the RAF kinase family. It demonstrates subnanomolar binding affinity for key RAF isoforms, including BRAF and CRAF researchgate.netmedkoo.com. Studies have characterized its inhibitory potency across different RAF variants, including the common BRAF(V600E) mutation. This compound exhibits low nanomolar half-maximum inhibitory concentration (IC50) values against ARAF, BRAF, BRAF(V600E), and CRAF probechem.commolnova.com.
The reported IC50 values for this compound against these kinases are summarized in the table below:
| Kinase Isoform | IC50 (nM) |
| ARAF | 0.1 |
| BRAF | 0.68 |
| BRAF(V600E) | 0.171 |
| CRAF | 0.076 |
These data indicate that this compound is a potent inhibitor across the tested RAF kinase isoforms, including both wild-type and the oncogenic BRAF(V600E) mutant probechem.commolnova.com.
Comprehensive Kinase Selectivity Profiling of this compound
To assess the specificity of this compound, comprehensive kinase selectivity profiling has been conducted against a broad panel of kinases researchgate.netmedkoo.com. This compound demonstrates a high selectivity profile, showing activity against a panel of 468 kinases researchgate.netmedkoo.com. This extensive profiling indicates that this compound is highly selective for RAF kinases with minimal off-target effects on a large number of other kinases researchgate.netmedkoo.com. For instance, in one study, this compound was significantly less active against 17 identified potential anti-targets compared to BRAF, with activity reduced by 17- to 844-fold enliventherapeutics.com. Specific examples of kinases against which this compound shows significantly lower potency include DDR2, VEGFR2, LOK/STK10, DDR1, c-KIT, and PDGFRB, with IC50 values considerably higher than those for the RAF isoforms researchgate.net.
A selection of selectivity data is presented below:
| Kinase | IC50 (nM) | Selectivity Fold vs CRAF |
| CRAF | 0.076 | 1 |
| ARAF | 0.100 | 2 |
| BRAF(V600E) | 0.171 | 2 |
| BRAF | 0.680 | 9 |
| DDR2 | 1.09 | 14 |
| VEGFR2 | 19.7 | 260 |
| LOK/STK10 | 20.4 | 268 |
| DDR1 | 55.2 | 726 |
| c-KIT | 56.5 | 743 |
| PDGFRB | 154 | 2026 |
This selectivity profile suggests that this compound primarily targets the RAF kinases, which is crucial for minimizing potential off-target toxicities associated with less selective inhibitors elevartx.com.
Molecular Basis for Negligible Paradoxical Activation
Paradoxical activation of the MAPK pathway is a significant challenge with some RAF inhibitors, particularly first-generation Type I inhibitors researchgate.netresearchgate.net. This phenomenon occurs when the inhibitor promotes the dimerization of RAF kinases, leading to the activation of the pathway in cells with wild-type BRAF or RAS mutations researchgate.netresearchgate.netucsf.edu. This compound has been shown to exhibit negligible paradoxical activation researchgate.netmedkoo.comprobechem.com.
Inhibition of RAF Monomers and Dimers
A key aspect of this compound's mechanism contributing to its lack of paradoxical activation is its ability to inhibit both monomeric and dimeric forms of RAF kinases researchgate.netmedkoo.comprobechem.com. First-generation RAF inhibitors often preferentially bind to and stabilize the active monomeric conformation, which can then promote dimerization with other RAF protomers, leading to transactivation and paradoxical signaling researchgate.netucsf.edu. By effectively inhibiting both monomers and dimers, this compound circumvents this mechanism of paradoxical activation researchgate.netmedkoo.comprobechem.com.
Impact on Feedback Reactivation Pathways in the MAPK Cascade
Feedback reactivation of the MAPK pathway is another mechanism of acquired resistance to RAF inhibitors, particularly in contexts like BRAF-mutant colorectal cancer researchgate.netdovepress.com. This involves the activation of upstream components of the pathway, such as EGFR and RAS, which can then reactivate CRAF and subsequently the MAPK cascade, even in the presence of a BRAF inhibitor researchgate.netdovepress.com. This compound does not induce feedback reactivation of the pathway researchgate.netmedkoo.com. Its ability to sustain inhibition of MAPK signaling in cell lines, including colorectal cancer cell lines, suggests it can overcome or prevent these feedback loops that limit the efficacy of other RAF inhibitors researchgate.netmedkoo.com. This sustained inhibition is linked to its effectiveness against both BRAF and RAS mutant tumor cells researchgate.netmedkoo.com.
Preclinical Pharmacological Characterization of Redx05358
In Vitro Cellular Efficacy Studies
In vitro studies have been conducted to characterize the cellular efficacy of REDX05358 across various cancer cell lines, investigating its antiproliferative activity and its effects on MAPK signaling.
Anti-proliferative Activity Across Diverse Cancer Cell Lines
Profiling of this compound in a panel of CRC, melanoma, and NSCLC cell lines has demonstrated potent anti-proliferative activity in cell lines harboring either BRAF or RAS mutations. researchgate.netaacrjournals.orgmedkoo.com
Inhibition of MAPK Signaling in BRAF V600E Mutant Cell Lines
This compound has shown the ability to inhibit MAPK signaling in BRAF V600E mutant tumor cells. researchgate.netaacrjournals.orgmedkoo.commolnova.comresearchgate.net This inhibition is attributed to its potent binding affinity for BRAF and CRAF, along with a high selectivity profile against a broad panel of kinases. researchgate.netmedkoo.comprobechem.com Furthermore, this compound exhibits negligible paradoxical activation, a phenomenon often associated with first-generation RAF inhibitors, due to its inhibition of both RAF monomers and dimers. researchgate.netmedkoo.commolnova.comprobechem.com
Efficacy in NRAS and KRAS Mutant Cancer Cell Models
Beyond BRAF V600E mutations, this compound is also effective in inhibiting MAPK signaling in tumor cells harboring NRAS and KRAS mutations. researchgate.netaacrjournals.orgmedkoo.comresearchgate.net This broad activity across different RAS isoforms suggests a potential therapeutic benefit in a wider range of cancers driven by RAS-MAPK pathway activation.
Comparative Analysis with First-Generation RAF Inhibitors in Cell Culture Systems
In contrast to first-generation inhibitors such as Vemurafenib (B611658) and Dabrafenib (B601069), which have been reported to be ineffective in the context of BRAF V600E CRC cell lines, this compound demonstrates potent anti-proliferative activity in this genetic background. researchgate.netaacrjournals.orgmedkoo.com Additionally, this compound does not induce feedback reactivation of the pathway, a mechanism of resistance observed with some first-generation inhibitors, due to its ability to sustain inhibition of MAPK signaling in CRC cell lines. researchgate.netaacrjournals.orgmedkoo.com This suggests that this compound may overcome some of the limitations associated with earlier RAF inhibitors in cell culture systems.
Preclinical in vitro studies indicate that this compound is a potent and selective pan-RAF inhibitor with significant anti-proliferative activity across various cancer cell lines, including those with BRAF and RAS mutations. Its ability to inhibit MAPK signaling without inducing significant paradoxical activation or feedback reactivation distinguishes it from some first-generation RAF inhibitors.
| In Vitro Activity | Observation | Source |
|---|---|---|
| Anti-proliferative activity | Potent in BRAF or RAS mutant cell lines (CRC, melanoma, NSCLC) | researchgate.netaacrjournals.orgmedkoo.com |
| MAPK signaling inhibition | Inhibits in BRAF V600E mutant cells | researchgate.netaacrjournals.orgmedkoo.commolnova.comresearchgate.net |
| MAPK signaling inhibition | Inhibits in NRAS and KRAS mutant cells | researchgate.netaacrjournals.orgmedkoo.comresearchgate.net |
| Paradoxical activation | Exhibits negligible paradoxical activation | researchgate.netmedkoo.commolnova.comprobechem.com |
| Feedback reactivation | Does not induce feedback reactivation in CRC cell lines | researchgate.netaacrjournals.orgmedkoo.com |
In Vivo Preclinical Efficacy Assessment
Preclinical in vivo studies have been conducted to evaluate the efficacy of this compound in inhibiting tumor growth.
Evaluation of Tumor Growth Inhibition in Xenograft Models
This compound has demonstrated in vivo efficacy in a BRAF V600E CRC xenograft model. researchgate.netaacrjournals.orgmedkoo.commolnova.comresearchgate.netprobechem.comscispace.com This finding is significant because first-generation inhibitors like Vemurafenib and Dabrafenib have been reported to be ineffective in this specific genetic background in both cell lines and patients. researchgate.netaacrjournals.orgresearchgate.net The observed in vivo efficacy of this compound in this model supports its potential as a therapeutic agent for BRAF-mutant colorectal cancer.
Preclinical in vivo studies provide evidence that this compound can effectively inhibit tumor growth in models relevant to its intended therapeutic use, particularly in BRAF V600E mutant CRC.
| In Vivo Efficacy | Model | Observation | Source |
|---|---|---|---|
| Tumor Growth Inhibition | BRAF V600E CRC xenograft model | Demonstrated efficacy | researchgate.netaacrjournals.orgmedkoo.commolnova.comresearchgate.netprobechem.comscispace.com |
Activity in BRAF V600E Colorectal Cancer Xenograft Models
Preclinical studies have investigated the in vivo efficacy of this compound, particularly in models relevant to BRAF-mutant colorectal cancer. This compound has demonstrated in vivo efficacy in BRAF V600E CRC xenograft models. aacrjournals.orgmedkoo.comresearchgate.net This is notable as first-generation RAF inhibitors, such as Vemurafenib and Dabrafenib, have been reported to be ineffective in this specific genetic background in both CRC cell lines and patients. aacrjournals.orgresearchgate.net The observed efficacy of this compound in these models suggests a potential therapeutic advantage in BRAF V600E CRC compared to earlier inhibitors. aacrjournals.orgresearchgate.net
While specific quantitative data regarding tumor volume reduction or time to progression from the cited abstracts is not available, the reported demonstration of efficacy indicates a positive preclinical outcome in this challenging cancer subtype. aacrjournals.orgmedkoo.comresearchgate.net
Conceptual Data Table: Efficacy in BRAF V600E CRC Xenograft Models
| Compound | BRAF V600E CRC Xenograft Efficacy | Notes |
| This compound | Demonstrated Efficacy | Novel pan-RAF inhibitor |
| Vemurafenib | Reported Ineffective | First-generation RAF inhibitor |
| Dabrafenib | Reported Ineffective | First-generation RAF inhibitor |
Pharmacodynamic Biomarker Modulation in Preclinical Models
Pharmacodynamic studies in preclinical models have explored the effects of this compound on key signaling pathways, particularly the MAPK pathway. This compound inhibits MAPK signaling not only in BRAF V600E mutant tumor cells but also in those harboring NRAS and KRAS mutations. aacrjournals.orgmedkoo.com A significant finding is that this compound does not induce feedback reactivation of the MAPK pathway. aacrjournals.orgmedkoo.com This ability to sustain inhibition of MAPK signaling in CRC cell lines is a key pharmacodynamic property that distinguishes it from some earlier RAF inhibitors. aacrjournals.orgmedkoo.com The inhibition of both RAF monomers and dimers by this compound contributes to its negligible paradoxical activation. aacrjournals.orgmedkoo.com These pharmacodynamic effects on MAPK signaling are consistent with its observed anti-proliferative activity in various cancer cell lines with BRAF or RAS mutations. aacrjournals.orgmedkoo.com
Conceptual Data Table: Pharmacodynamic Biomarker Modulation (MAPK Pathway)
| Biomarker/Pathway Target | Effect of this compound in Preclinical Models | Notes |
| MAPK Signaling | Inhibition | Observed in BRAF V600E, NRAS, KRAS mutants |
| Pathway Feedback | No Induction of Reactivation | Sustained inhibition in CRC cell lines |
| RAF Monomers/Dimers | Inhibition | Contributes to negligible paradoxical activation |
Addressing Mechanisms of Raf Inhibitor Resistance with Redx05358
Characterization of Resistance Pathways in RAF-Mutant Cancers
Resistance to RAF inhibitors in BRAF-mutant cancers is a complex phenomenon driven by various mechanisms, often converging on the reactivation of the MAPK signaling pathway. nih.govnih.gov These mechanisms can be broadly categorized into those that reactivate signaling upstream of RAF, within RAF itself, or downstream of RAF.
One common mechanism involves the reactivation of receptor tyrosine kinases (RTKs), such as PDGFRβ, IGF1R, EGFR, and ERBB3. nih.govaacrjournals.org This reactivation can lead to increased RAS activation, subsequently driving RAF dimerization and downstream signaling, thereby bypassing the inhibition of monomeric BRAFV600E by first-generation inhibitors. nih.govaacrjournals.orgoaepublish.com
Mutations in RAS (e.g., NRAS, KRAS) are also frequently observed in resistant tumors. aacrjournals.orgoaepublish.comnih.govmdpi.com These mutations lead to constitutively active RAS, which promotes RAF dimerization and sustained ERK signaling, rendering the tumor insensitive to inhibitors primarily targeting monomeric BRAF. aacrjournals.orgoaepublish.comnih.govresearchgate.net
Alterations within the BRAF gene itself, beyond the initial activating mutation, can also confer resistance. These include BRAF amplification and the expression of aberrantly spliced BRAF isoforms that lack the RAS-binding domain. aacrjournals.orgoaepublish.comnih.gov These splice variants can dimerize independently of RAS activation, leading to constitutive RAF signaling. aacrjournals.orgnih.gov Secondary mutations within BRAF, such as BRAFL514V, have also been identified in resistant tumors and shown to promote RAF dimerization. aacrjournals.org
Resistance mechanisms can also arise downstream of RAF, including activating mutations in MEK1/2. aacrjournals.orgmdpi.comnih.govaacrjournals.org These mutations allow MEK to remain active despite upstream RAF inhibition, maintaining ERK phosphorylation and pathway output. aacrjournals.orgnih.govaacrjournals.orgnih.gov
Role of RAF Dimerization in Acquired Resistance to First-Generation Inhibitors
RAF proteins can signal as monomers or dimers. portlandpress.com First-generation RAF inhibitors, such as vemurafenib (B611658) and dabrafenib (B601069), were primarily designed to target the active monomeric form of BRAFV600E. researchgate.netelifesciences.org In BRAFV600E-mutant melanoma cells, where RAS activity is typically low, BRAFV600E signals predominantly as a monomer, making these tumors initially sensitive to monomer-selective inhibitors. nih.govresearchgate.net
However, a key limitation of these inhibitors is their inability to effectively inhibit RAF dimers. oaepublish.comportlandpress.comelifesciences.org Binding of a first-generation RAF inhibitor to one protomer in a RAF dimer can paradoxically activate the other protomer, leading to transactivation of downstream signaling. oaepublish.comnih.govresearchgate.netportlandpress.com This paradoxical activation is particularly relevant in cells with high RAS activity or in the context of resistance mechanisms that promote RAF dimerization. oaepublish.comresearchgate.netportlandpress.com
Mechanisms of acquired resistance to first-generation RAF inhibitors frequently involve alterations that increase RAF dimerization. aacrjournals.orgoaepublish.comresearchgate.netaacrjournals.orgportlandpress.comelifesciences.org As discussed in Section 5.1, this can occur through increased RAS activation (e.g., via RTK reactivation or RAS mutations) or through the expression of BRAF splice variants or secondary BRAF mutations that favor dimerization. aacrjournals.orgoaepublish.comnih.govaacrjournals.org When RAF dimerization is increased, the tumor cells become less dependent on monomeric BRAFV600E signaling and can maintain sufficient ERK activity through drug-resistant RAF dimers, leading to acquired resistance. oaepublish.comresearchgate.netelifesciences.org
REDX05358's Potential in Overcoming Established Resistance Mechanisms
This compound is characterized as a novel, highly selective, and potent next-generation pan-RAF inhibitor. researchgate.netmedkoo.com Unlike first-generation inhibitors that primarily target RAF monomers, this compound is designed to inhibit both RAF monomers and dimers, exhibiting negligible paradoxical activation. researchgate.netmedkoo.com This pan-RAF inhibition profile is crucial for overcoming resistance mechanisms driven by RAF dimerization. researchgate.netredxpharma.com
Preclinical studies have demonstrated that this compound can inhibit MAPK signaling not only in BRAFV600E-mutant cell lines but also in those harboring NRAS and KRAS mutations, which are often resistant to first-generation inhibitors due to increased RAF dimerization. researchgate.netmedkoo.com Furthermore, this compound has shown the ability to sustain inhibition of MAPK signaling in colorectal cancer (CRC) cell lines, a tumor type where BRAFV600E mutations are less sensitive to first-generation inhibitors partly due to EGFR-mediated feedback reactivation and subsequent CRAF-dependent signaling. researchgate.netmedkoo.comnih.gov
In BRAFV600E CRC xenograft models, this compound has demonstrated in vivo efficacy as a single agent, whereas first-generation inhibitors have been reported to be ineffective in this context. researchgate.netredxpharma.commedkoo.com This suggests that this compound's ability to inhibit RAF dimers and prevent feedback reactivation contributes to its efficacy in tumors that are intrinsically resistant to conventional RAF inhibitors. researchgate.netmedkoo.com
The preclinical data indicate that this compound's mechanism of inhibiting both monomeric and dimeric RAF, coupled with its ability to avoid paradoxical activation, provides a potential strategy to overcome established resistance mechanisms that rely on the reactivation of the MAPK pathway through RAF dimerization. researchgate.netmedkoo.com
Preclinical Combination Strategies Involving this compound and Other Pathway Inhibitors (e.g., MEK, ERK)
While this compound shows promise as a single agent in overcoming certain resistance mechanisms, combination therapies targeting multiple nodes within the MAPK pathway or parallel pathways are often explored to enhance efficacy and prevent the emergence of new resistance.
Preclinical studies have investigated the potential of combining pan-RAF inhibitors, such as this compound, with inhibitors of downstream pathway components like MEK and ERK. Combined inhibition of BRAF and MEK has shown superiority over single-agent BRAF inhibition in BRAF-mutant melanoma, reducing the frequency of cutaneous side effects associated with paradoxical activation and improving response rates and progression-free survival. frontiersin.org This highlights the benefit of targeting downstream effectors in conjunction with RAF inhibition.
Given that resistance to MEK inhibitors can involve the reactivation of upstream MAPK signaling, including through RAS mutations or BRAF amplification, targeting ERK, the most downstream kinase in the pathway, has been explored as a strategy to overcome MEK inhibitor resistance. nih.govnih.govnih.gov Dual inhibition of MEK and ERK has demonstrated synergy and the ability to inhibit the emergence of resistance and overcome acquired resistance to MEK inhibitors in preclinical models. nih.gov
Although specific preclinical data detailing combination strategies involving this compound with MEK or ERK inhibitors were not extensively available in the provided search results, the rationale for such combinations is strong based on the known mechanisms of resistance and the activity of other pan-RAF and downstream inhibitors. Type II RAF inhibitors, which also target RAF dimers, have shown promising efficacy in combination with MEK or ERK inhibitors in RAS-mutant tumors. researchgate.net This suggests that combining a pan-RAF inhibitor like this compound with MEK or ERK inhibitors could be a valuable strategy to achieve deeper and more durable pathway suppression, particularly in tumors with high pathway complexity or established resistance to single-agent or less comprehensive inhibition. researchgate.net Further preclinical investigations combining this compound with MEK and/or ERK inhibitors would be crucial to fully assess the potential of these strategies in overcoming diverse resistance mechanisms and improving therapeutic outcomes.
Preclinical Efficacy of this compound in Xenograft Models
| Model Type | Genetic Alteration | This compound Monotherapy Efficacy | Comparison to First-Generation RAFi Monotherapy | Source |
| Colorectal Cancer Xenograft | BRAFV600E | Demonstrated in vivo efficacy | Reported as ineffective | researchgate.netredxpharma.commedkoo.com |
| Colorectal Cancer Xenograft | RAS-mutant | Demonstrated in vivo efficacy | Not effective | redxpharma.com |
Binding Affinity of this compound
| Target | Binding Affinity | Source |
| BRAF | Subnanomolar | researchgate.netmedkoo.com |
| CRAF | Subnanomolar | researchgate.netmedkoo.com |
Selectivity Profile of this compound
| Panel Size | Selectivity | Source |
| 468 kinases | High | researchgate.netmedkoo.com |
Biomarker Identification and Translational Research Strategies for Redx05358
Development and Validation of Pharmacodynamic Biomarkers for REDX05358 Activity in Preclinical Settings
Pharmacodynamic (PD) biomarkers are essential tools in preclinical research to confirm target engagement, assess the biological activity of a compound, and understand the downstream effects of inhibition within a living system. For this compound, a pan-RAF inhibitor targeting the MAPK pathway, relevant PD biomarkers would likely involve components of this signaling cascade. medkoo.comresearchgate.net
Given this compound's mechanism of action, which involves inhibiting RAF kinases and subsequently the MAPK pathway, key PD biomarkers in preclinical models would include phosphorylated ERK (pERK) and phosphorylated MEK (pMEK). researchgate.net Inhibition of RAF leads to decreased activation of MEK and subsequently ERK, making the levels of their phosphorylated forms direct indicators of this compound activity. Studies on similar MAPK pathway inhibitors have utilized techniques such as Western blotting or immunohistochemistry to measure changes in pERK and pMEK levels in treated tumor cells or tissues.
Another potential PD biomarker could be the assessment of cell proliferation markers, such as Ki-67, or markers of apoptosis, such as cleaved caspase-3. As this compound has shown potent anti-proliferative activity in various cancer cell lines, measuring the reduction in cell proliferation or the induction of apoptosis can serve as functional PD endpoints reflecting the compound's efficacy in preclinical models. medkoo.comresearchgate.net
Validation of these PD biomarkers in preclinical settings involves demonstrating a clear correlation between this compound exposure (concentration or dose) and the modulation of the biomarker levels. This can be achieved through in vitro studies using relevant cell lines and in vivo studies using xenograft or genetically engineered mouse models. Time-course studies are also important to understand the duration of the drug's effect on the target pathway.
For instance, studies might involve treating tumor cell lines with varying concentrations of this compound and measuring pERK levels at different time points. Similarly, in animal models, tumor tissue can be collected after treatment and analyzed for changes in pERK, pMEK, or proliferation markers. Data from such studies would establish the dose-response and time-response relationships for these biomarkers, providing crucial information for selecting appropriate doses and schedules for further preclinical and potentially clinical studies.
Example Preclinical Pharmacodynamic Data (Illustrative)
| Preclinical Model (Cell Line/Xenograft) | This compound Concentration/Dose | Time Point | pERK Levels (% of Vehicle Control) | Ki-67 Staining (% Positive Cells) |
| BRAF V600E Mutant Cell Line A | 100 nM | 6 hours | 15% | - |
| KRAS Mutant Cell Line B | 250 nM | 6 hours | 20% | - |
| BRAF V600E Xenograft Model C | 10 mg/kg | 24 hours | 10% | 30% |
This table illustrates the type of data that would be generated during PD biomarker validation, showing the impact of this compound on key signaling nodes and proliferation in preclinical models.
Identification of Predictive Biomarkers for Response and Resistance in Preclinical Models
Predictive biomarkers are crucial for identifying patient populations most likely to respond to a therapy and for understanding mechanisms of resistance that may emerge. nih.govmdpi.com For this compound, which targets the MAPK pathway, the primary predictive biomarkers for response in preclinical models are likely the genetic alterations it is designed to inhibit: BRAF and RAS mutations. medkoo.comresearchgate.net
Preclinical profiling of this compound has shown potent anti-proliferative activity in cell lines harboring BRAF or RAS mutations, including NRAS and KRAS mutations. medkoo.comresearchgate.net This suggests that the presence of these mutations can serve as positive predictive biomarkers for response to this compound treatment in preclinical settings.
However, resistance to targeted therapies, including RAF inhibitors, is a significant challenge. researchgate.net Identifying mechanisms and predictive biomarkers of resistance in preclinical models is vital for developing strategies to overcome it. Potential mechanisms of resistance to MAPK pathway inhibitors can involve reactivation of the pathway through various means or activation of alternative survival pathways. researchgate.net
Preclinical studies investigating resistance to this compound would involve developing or acquiring cell lines and animal models that are initially sensitive but develop resistance upon prolonged exposure to the compound. Analysis of these resistant models using techniques such as genomic sequencing, transcriptomics, and proteomics can help identify alterations associated with acquired resistance.
Possible mechanisms of resistance to RAF inhibitors observed with other compounds include:
Acquisition of new mutations in BRAF, MEK, or ERK.
Activation of alternative signaling pathways, such as the PI3K/AKT pathway.
Upregulation of receptor tyrosine kinases (RTKs) that can feed into the MAPK or other survival pathways.
Changes in the tumor microenvironment. mdpi.com
Identifying predictive biomarkers of resistance in preclinical models could involve correlating specific genetic alterations or changes in protein expression with reduced sensitivity to this compound. For example, if preclinical studies consistently show that the emergence of a specific bypass pathway is associated with acquired resistance, markers of that pathway's activation could serve as predictive biomarkers of resistance.
Potential Predictive Biomarkers in Preclinical Models
| Biomarker Type | Example Biomarker | Association with this compound |
| Positive Predictive | BRAF Mutation (e.g., V600E) | Response |
| Positive Predictive | RAS Mutation (e.g., KRAS, NRAS) | Response |
| Predictive of Resistance | Activation of PI3K/AKT pathway | Reduced Response/Resistance |
| Predictive of Resistance | Upregulation of specific RTKs | Reduced Response/Resistance |
Detailed research findings from preclinical studies would involve correlating the presence or absence of these biomarkers with the observed anti-tumor activity of this compound in various models.
Methodologies for Enhancing the Translational Relevance of Preclinical this compound Research
Enhancing the translational relevance of preclinical research is crucial to improve the predictability of clinical outcomes. nih.govnih.govpharmaceuticsconference.com For this compound, this involves employing preclinical models and methodologies that better mimic the human disease setting.
Key methodologies for enhancing translational relevance include:
Utilizing Patient-Derived Xenografts (PDXs): PDX models are established by implanting tumor tissue directly from patients into immunocompromised mice. These models retain many of the characteristics of the original human tumor, including its heterogeneity and stromal components, which can be critical for drug response. nih.gov Testing this compound in a diverse panel of PDX models with different BRAF and RAS mutation statuses can provide more clinically relevant efficacy data and help validate predictive biomarkers identified in cell line models.
Employing Organoid Models: Tumor organoids are three-dimensional cultures derived from patient tumor cells that can recapitulate key features of the original tumor architecture and cellular composition. nih.govupmbiomedicals.com Organoids allow for higher-throughput screening of drug sensitivity in a more physiologically relevant context than traditional 2D cell cultures. Using organoids derived from patients with different mutational profiles can aid in identifying responders and understanding resistance mechanisms. nih.govupmbiomedicals.com
Integrating Multi-omics Data: Comprehensive analysis of genomic, transcriptomic, and proteomic data from preclinical models treated with this compound can provide a deeper understanding of the drug's effects and identify potential biomarkers. nih.gov Integrating data from sensitive and resistant models can highlight molecular changes associated with response or the development of resistance.
Advanced Imaging Techniques: Non-invasive imaging techniques, such as PET imaging with tracers like [18F]FDG, can serve as pharmacodynamic biomarkers in preclinical animal models, providing translational endpoints that can be applied in clinical trials. nih.gov Monitoring changes in glucose uptake or other metabolic markers in tumors treated with this compound can offer early indications of response. nih.gov
Utilizing Syngeneic Models with Intact Immune Systems: While this compound is a targeted therapy, the tumor microenvironment, including immune cells, can influence response and resistance. mdpi.com Using syngeneic mouse models with intact immune systems, derived from the same genetic background, allows for the study of the interplay between this compound and the immune system, which is not possible in immunocompromised xenograft models.
By incorporating these methodologies, preclinical research on this compound can generate data that is more predictive of clinical outcomes, facilitating patient selection and informing clinical trial design. nih.govnih.gov
Future Directions in Preclinical Research and Compound Optimization
Future directions in the preclinical research of this compound focus on further characterizing its activity, optimizing its therapeutic potential, and addressing potential limitations. nih.govcreative-bioarray.com
Key areas for future preclinical research include:
Investigating Combination Strategies: Given that resistance to targeted therapies often involves the activation of bypass pathways, preclinical studies exploring combinations of this compound with inhibitors of other key pathways (e.g., PI3K/AKT, EGFR) are warranted. researchgate.netdntb.gov.ua Identifying synergistic combinations in preclinical models could lead to more effective treatment strategies and potentially overcome or delay the emergence of resistance.
Detailed Characterization of Resistance Mechanisms: While potential resistance mechanisms have been hypothesized based on other RAF inhibitors, comprehensive preclinical studies are needed to fully elucidate how resistance to this compound specifically develops. This involves generating resistant models and performing in-depth molecular analyses to identify the precise alterations driving resistance.
Exploring Activity in Other Tumor Types: Beyond colorectal cancer, melanoma, and NSCLC, preclinical evaluation of this compound's activity in other tumor types known to harbor BRAF or RAS mutations could expand its potential therapeutic indications. medkoo.comresearchgate.net
Refining Predictive Biomarkers: Further validation of identified predictive biomarkers in larger and more diverse preclinical model sets is necessary. This includes establishing robust assays for detecting these biomarkers in a clinically relevant manner.
Compound Optimization: While this compound is described as a next-generation pan-RAF inhibitor, ongoing compound optimization efforts might explore potential modifications to further improve its properties, such as potency, selectivity, pharmacokinetic profile, or tissue distribution. medkoo.comcreative-bioarray.com This could involve medicinal chemistry efforts guided by structure-activity relationships and preclinical testing of optimized analogs. upmbiomedicals.comcreative-bioarray.com
Understanding the Role of the Tumor Microenvironment: Further preclinical research is needed to understand how this compound interacts with the tumor microenvironment, including immune cells and stromal components, and how these interactions influence response and resistance.
These future directions aim to build upon the existing preclinical data for this compound, providing a more comprehensive understanding of its potential and guiding its further development towards clinical application.
Q & A
How should researchers formulate focused research questions for studies involving REDX05358?
- Methodological Answer : Begin by aligning the research question with the compound’s mechanism (e.g., pan-RAF inhibition) and therapeutic relevance (e.g., BRAF/RAS mutant tumors) . Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate feasibility and novelty . Avoid vague phrasing; instead, specify variables (e.g., "How does this compound's binding affinity correlate with tumor regression in BRAF V600E models?"). Validate clarity through peer feedback and iterative refinement .
Q. What are key considerations for designing reproducible experiments with this compound?
- Methodological Answer : Prioritize detailed protocol documentation, including compound preparation (e.g., solvent, concentration), dosing regimens, and control groups (e.g., wild-type vs. mutant models) . For in vitro studies, report cell line authentication and assay conditions (e.g., IC50 calculations). For in vivo work, adhere to ethical guidelines for animal/human subject research . Cross-reference experimental parameters with existing literature to ensure comparability .
Q. How can researchers conduct a rigorous literature review on this compound?
- Methodological Answer : Use academic databases (e.g., PubMed, Scopus) with keywords like "this compound," "RAF inhibitors," and "BRAF mutant resistance." Prioritize primary sources for mechanistic data and secondary reviews for contextual trends . Critically evaluate sources for conflicts of interest or methodological flaws (e.g., small sample sizes in preclinical studies) . Organize findings thematically (e.g., efficacy, toxicity, resistance mechanisms) to identify knowledge gaps .
Advanced Research Questions
Q. What methodologies are optimal for investigating this compound’s mechanism of action in heterogeneous tumor microenvironments?
- Methodological Answer : Combine transcriptomic profiling (e.g., RNA-seq) with phosphoproteomics to map RAF pathway modulation . Use 3D tumor spheroid models to simulate microenvironmental interactions . Validate findings with CRISPR-Cas9 knockout models to isolate specific signaling nodes. Address contradictory data (e.g., variable efficacy across cell lines) by analyzing principal contradictions in tumor biology (e.g., stromal influence vs. intrinsic drug resistance) .
Q. How should researchers resolve contradictory data on this compound’s efficacy across preclinical models?
- Methodological Answer : Apply contradiction analysis by identifying the principal aspect of the discrepancy (e.g., model-specific genetic backgrounds vs. dosing schedules) . Replicate experiments under standardized conditions and use meta-analysis to quantify effect sizes . If inconsistencies persist, employ orthogonal assays (e.g., thermal shift assays for target engagement validation) . Document all anomalies transparently in supplementary materials .
Q. What strategies enhance the translational relevance of this compound in vivo studies?
- Methodological Answer : Use patient-derived xenograft (PDX) models with clinically relevant BRAF/RAS mutations . Incorporate pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing for human equivalence . Assess off-target effects via broad-spectrum kinase profiling and toxicogenomics . Collaborate with clinical researchers to align preclinical endpoints with trial design (e.g., progression-free survival correlates) .
Q. How can researchers investigate this compound’s synergy with other targeted therapies?
- Methodological Answer : Design combination studies using factorial experimental design to test additive/synergistic effects . Prioritize agents with complementary mechanisms (e.g., MEK inhibitors). Use Chou-Talalay analysis to calculate combination indices (CI) . Monitor emergent resistance via longitudinal genomic sequencing of treated models .
Data Analysis & Validation
Q. What statistical approaches are recommended for analyzing this compound’s dose-response data?
- Methodological Answer : Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC50/IC50 values . Apply ANOVA with post-hoc corrections for multi-group comparisons. For longitudinal data, employ mixed-effects models to account for inter-subject variability . Validate assumptions (e.g., normality, homoscedasticity) with residual plots and sensitivity analyses .
Q. How can computational modeling predict this compound resistance mechanisms?
- Methodological Answer : Develop molecular dynamics simulations to map RAF kinase conformational changes under drug pressure . Train machine learning models on mutational datasets to predict resistance hotspots . Validate predictions with in vitro saturation mutagenesis screens .
Ethics & Collaboration
Q. What interdisciplinary frameworks support this compound research in academia-industry partnerships?
- Methodological Answer :
Establish clear intellectual property (IP) agreements and data-sharing protocols upfront . Use collaborative tools like electronic lab notebooks (ELNs) for real-time data transparency . Integrate open-source bioinformatics pipelines (e.g., TCGA data analysis) to bridge academic and industrial datasets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
